molecular formula C11H12BrNO B6266670 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one CAS No. 145797-86-0

2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B6266670
CAS No.: 145797-86-0
M. Wt: 254.1
InChI Key:
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Description

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the bromination of 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a versatile intermediate in organic synthesis. The tetrahydroisoquinoline moiety is known to interact with various biological targets, potentially modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

    1-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    2-Iodo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one:

Uniqueness: 2-Bromo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of diverse organic compounds and potential pharmaceutical agents .

Properties

CAS No.

145797-86-0

Molecular Formula

C11H12BrNO

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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